molecular formula C10H21NO2 B13423959 Ethyl 3-(Diethylamino)butyric Acid Ester

Ethyl 3-(Diethylamino)butyric Acid Ester

Cat. No.: B13423959
M. Wt: 187.28 g/mol
InChI Key: AWZMRDYLSFCXBW-UHFFFAOYSA-N
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Description

Ethyl 3-(Diethylamino)butyric Acid Ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is synthesized from a carboxylic acid and an alcohol, resulting in a compound with a wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(Diethylamino)butyric Acid Ester can be synthesized through the esterification reaction between 3-(Diethylamino)butyric acid and ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:

3-(Diethylamino)butyric acid+ethanolH2SO4Ethyl 3-(Diethylamino)butyric Acid Ester+water\text{3-(Diethylamino)butyric acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(Diethylamino)butyric acid+ethanolH2​SO4​​Ethyl 3-(Diethylamino)butyric Acid Ester+water

Industrial Production Methods: On an industrial scale, the esterification process is carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The ester is then separated from the reaction mixture by distillation.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 3-(Diethylamino)butyric Acid Ester can undergo hydrolysis in the presence of an acid or base to yield 3-(Diethylamino)butyric acid and ethanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the exchange of ester groups.

Major Products:

    Hydrolysis: 3-(Diethylamino)butyric acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-(Diethylamino)butyric Acid Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of perfumes, flavoring agents, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(Diethylamino)butyric Acid Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(Diethylamino)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

Each of these esters has its own unique set of properties and applications, making Ethyl 3-(Diethylamino)butyric Acid Ester distinct in its specific uses and effects.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-(diethylamino)butanoate

InChI

InChI=1S/C10H21NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h9H,5-8H2,1-4H3

InChI Key

AWZMRDYLSFCXBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CC(=O)OCC

Origin of Product

United States

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